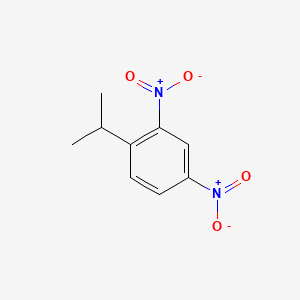

Acetonitrile, (dimethylphosphinyl)-

Vue d'ensemble

Description

Acetonitrile, often abbreviated as MeCN (methyl cyanide), is the simplest organic nitrile . It is a colorless liquid and is produced mainly as a byproduct of acrylonitrile manufacture .

Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Molecular Structure Analysis

The chemical formula of Acetonitrile is C2H3N . The structure is H3C−C≡N .Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .Physical And Chemical Properties Analysis

Acetonitrile is a colorless liquid with a faint, distinct, fruity odor . It has a density of 0.786 g/cm3 at 25°C, a melting point of −46 to −44 °C, and a boiling point of 81.3 to 82.1 °C . It is miscible with water .Applications De Recherche Scientifique

Polymerization Processes

Acetonitrile acts as a labile ligand for copper in the oxidative polymerizations of 2,6-dimethylphenol, preventing catalyst poisoning due to hydrolysis and significantly increasing the polymerization rate (Gamez et al., 2001). Furthermore, acetonitrile's role in hydrophilic interaction liquid chromatography (HILIC) provides insights into the separation mechanisms for polar compounds, with its use as a weak eluent in HILIC offering a method for analyzing trace amounts of polar substances (Liu et al., 2009).

Protein Interaction Analysis

Acetonitrile is evaluated as a solvent for dissolving hydrophobic substances in drug screening, offering an alternative to DMSO for structural evaluation using spectroscopic techniques. Its application in reverse phase chromatography of proteins and small organic molecules highlights its utility in scientific research (Arakawa, 2018).

Electrochemistry

The electrochemical oxidation of dimethyl disulfide in acetonitrile demonstrates the solvent's influence on the nature of oxidation and its interaction with aromatic compounds. This study underscores acetonitrile's importance in understanding the reactivity and selectivity of electrochemical processes (Do et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Propriétés

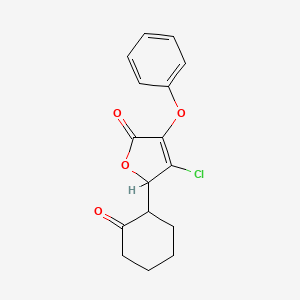

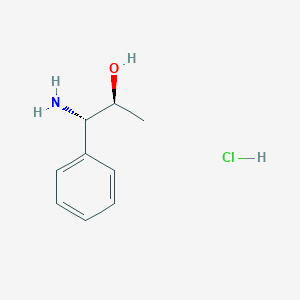

IUPAC Name |

2-dimethylphosphorylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8NOP/c1-7(2,6)4-3-5/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKNMVJWVRZODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50525490 | |

| Record name | (Dimethylphosphoryl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetonitrile, (dimethylphosphinyl)- | |

CAS RN |

89630-50-2 | |

| Record name | (Dimethylphosphoryl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B1661234.png)

![Cyclobutenediylium, 1,3-bis[[2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene]methyl]-2,4-dihydroxy-, bis(inner salt)](/img/structure/B1661242.png)

![Ethanone, 1,1'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B1661245.png)